3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and chlorophenyl and dimethylphenyl substituents.
Preparation Methods
The synthesis of 3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the oxadiazole ring, and the attachment of the chlorophenyl and dimethylphenyl groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may have biological activity, making it a candidate for further investigation in drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: The compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects depends on its interaction with molecular targets and pathways. These interactions may involve binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in the observed effects.
Comparison with Similar Compounds
Similar compounds to 3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include other thieno[3,2-d]pyrimidine derivatives, oxadiazole-containing compounds, and molecules with chlorophenyl and dimethylphenyl substituents. The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H19ClN4O3S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN4O3S/c1-14-7-8-16(11-15(14)2)22-26-20(32-27-22)13-28-19-9-10-33-21(19)23(30)29(24(28)31)12-17-5-3-4-6-18(17)25/h3-11H,12-13H2,1-2H3 |
InChI Key |
IYFVKWAKCRHJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4)C |
Origin of Product |
United States |
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